![molecular formula C16H15BrFN3O3 B3010227 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097868-20-5](/img/structure/B3010227.png)
5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various research fields.
Scientific Research Applications
- For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole (which contains the pyrimidine scaffold) exhibited potent antiviral activity against Coxsackie B4 virus .
- 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has been used as a precursor in the synthesis of TADF (Thermally Activated Delayed Fluorescence) dyes for organic light-emitting diodes (OLEDs) .
Antiviral Activity
OLED Applications
Synthetic Intermediates
Molecular Structure Investigations
Mechanism of Action
Target of Action
Compounds with similar structures have been found to activate sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
Similar compounds increase the deacetylase activity of sirt6 by binding to an allosteric site . This suggests that 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine might interact with its targets in a similar manner.
Biochemical Pathways
Activation of sirt6 generally leads to a decrease in histone levels in human hepatocellular carcinoma cells . This suggests that the compound might affect pathways related to histone deacetylation and cancer progression.
Result of Action
Activation of sirt6 and the subsequent decrease in histone levels suggest potential anti-cancer effects .
properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O3/c1-23-14-3-2-10(6-13(14)18)15(22)21-5-4-12(9-21)24-16-19-7-11(17)8-20-16/h2-3,6-8,12H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJWOPRGIRONGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine |
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